N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It is related to the class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are characterized by a β-lactam ring in their chemical structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as X-ray crystallography . The structure of these compounds is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the title compound was analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, which are structurally related to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have elucidated their adsorption behaviors and inhibition efficiencies, providing insights into the global reactivity parameters and adsorption phenomena on metal surfaces (Kaya et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Derivatives of benzenesulfonamide, like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to notably increase COX1/COX-2 selectivity, leading to the identification of potent and highly selective orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Radical N-Demethylation of Amides
The use of N-fluorobenzenesulfonimide as an oxidant with copper catalysts has enabled the N-demethylation of N-methyl amides. This reaction pathway, involving single-electron transfer, hydrogen-atom transfer, and hydrolysis, presents a novel method for converting amides to carbinolamines, thereby demonstrating a potential application in synthetic organic chemistry (Yi et al., 2020).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized for potential use in photodynamic therapy. Their high singlet oxygen quantum yield and photophysical properties suggest their utility as Type II photosensitizers for cancer treatment, offering a novel approach to targeting malignant cells with minimal side effects (Pişkin et al., 2020).
Synthesis and Characterization of Anticancer Agents
Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These studies indicate the potential of such compounds, particularly in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a promising direction for the development of new anticancer therapies (Tsai et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJFYACQPARCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.